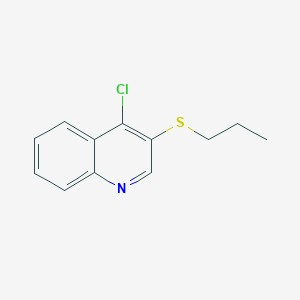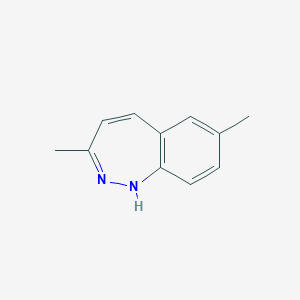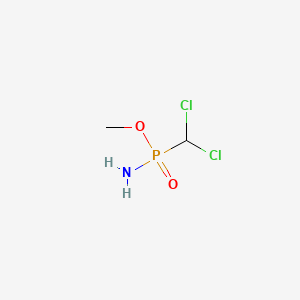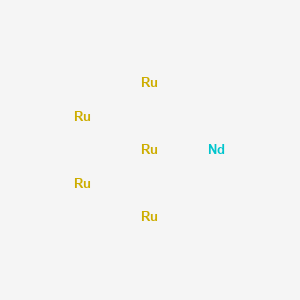
Neodymium--ruthenium (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-ruthenium (1/5) is a compound formed by the combination of neodymium and ruthenium in a 1:5 ratio Neodymium is a rare earth metal, while ruthenium is a transition metal belonging to the platinum group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neodymium-ruthenium (1/5) typically involves high-temperature reactions between neodymium and ruthenium. One common method is the direct combination of the elemental metals in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1477 K to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of neodymium-ruthenium (1/5) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical deposition. These methods allow for precise control over the composition and purity of the compound, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Neodymium-ruthenium (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when exposed to oxygen at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium-ruthenium (1/5) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired products are formed .
Major Products: The major products formed from reactions involving neodymium-ruthenium (1/5) depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce ruthenium dioxide, while reactions with halogens can form neodymium halides and ruthenium halides .
Scientific Research Applications
Neodymium-ruthenium (1/5) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and carbon dioxide reduction . In biology and medicine, ruthenium complexes are being explored for their potential as anticancer and antimicrobial agents . In industry, the compound is used in the production of advanced materials and electronic components .
Mechanism of Action
The mechanism by which neodymium-ruthenium (1/5) exerts its effects depends on the specific application. In catalysis, the compound’s effectiveness is attributed to the unique electronic properties of ruthenium, which facilitate various chemical transformations. In biological applications, ruthenium complexes can interact with DNA and other cellular components, leading to their therapeutic effects .
Comparison with Similar Compounds
Neodymium-ruthenium (1/5) can be compared with other similar compounds, such as neodymium-ruthenium (1/2) and neodymium-ruthenium (1/3). These compounds share some properties but differ in their stoichiometry and specific applications. For example, neodymium-ruthenium (1/2) has been studied for its magnetic properties, while neodymium-ruthenium (1/3) is of interest for its catalytic activity .
Conclusion
Neodymium-ruthenium (1/5) is a compound with unique properties and diverse applications in various fields. Its preparation involves high-temperature reactions, and it can undergo various chemical transformations. The compound is used in scientific research, particularly in catalysis and medicine, and its mechanism of action is closely related to the properties of ruthenium. Compared to similar compounds, neodymium-ruthenium (1/5) stands out for its specific applications and properties.
Properties
CAS No. |
88387-65-9 |
|---|---|
Molecular Formula |
NdRu5 |
Molecular Weight |
649.6 g/mol |
IUPAC Name |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
InChI Key |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


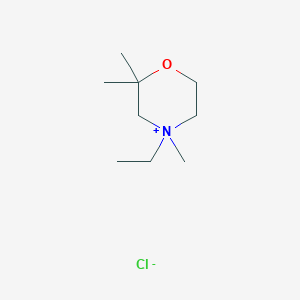
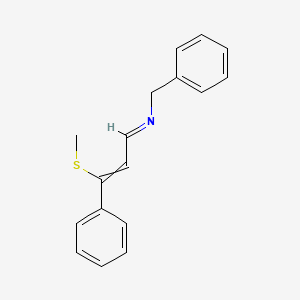
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
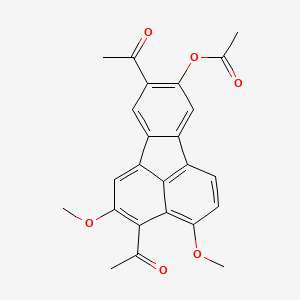
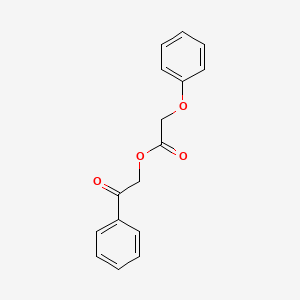
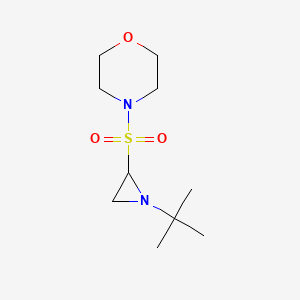
![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)
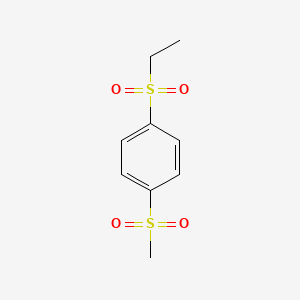

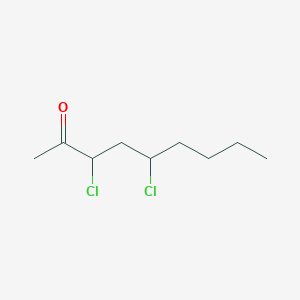
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
